![molecular formula C18H28N2O2 B5498893 2-(4-ethoxy-3-methoxybenzyl)-2,7-diazaspiro[4.5]decane dihydrochloride](/img/structure/B5498893.png)
2-(4-ethoxy-3-methoxybenzyl)-2,7-diazaspiro[4.5]decane dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-ethoxy-3-methoxybenzyl)-2,7-diazaspiro[4.5]decane dihydrochloride, also known as EMD 386088, is a chemical compound that has been extensively studied for its potential use as a therapeutic agent. This compound belongs to the class of spirocyclic piperidines and has shown promising results in various preclinical studies.
Mecanismo De Acción
The mechanism of action of 2-(4-ethoxy-3-methoxybenzyl)-2,7-diazaspiro[4.5]decane dihydrochloride 386088 involves its interaction with dopamine D1 and serotonin 5-HT1A receptors in the brain. The compound acts as a partial agonist at the D1 receptor, which leads to an increase in the release of dopamine in certain brain regions. At the same time, 2-(4-ethoxy-3-methoxybenzyl)-2,7-diazaspiro[4.5]decane dihydrochloride 386088 acts as an antagonist at the 5-HT1A receptor, which leads to a decrease in the release of serotonin in certain brain regions. These combined effects result in an overall increase in dopaminergic neurotransmission and a decrease in serotonergic neurotransmission, which may contribute to the therapeutic effects of the compound.
Biochemical and Physiological Effects:
2-(4-ethoxy-3-methoxybenzyl)-2,7-diazaspiro[4.5]decane dihydrochloride 386088 has been shown to have various biochemical and physiological effects in preclinical studies. The compound has been shown to increase the release of dopamine in certain brain regions, which may contribute to its antidepressant and anxiolytic effects. Additionally, 2-(4-ethoxy-3-methoxybenzyl)-2,7-diazaspiro[4.5]decane dihydrochloride 386088 has been shown to decrease the release of serotonin, which may contribute to its antipsychotic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-(4-ethoxy-3-methoxybenzyl)-2,7-diazaspiro[4.5]decane dihydrochloride 386088 is its selective activity at dopamine D1 and serotonin 5-HT1A receptors, which makes it a potential candidate for the treatment of various neuropsychiatric disorders. However, one limitation of the compound is its limited solubility in water, which may make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of 2-(4-ethoxy-3-methoxybenzyl)-2,7-diazaspiro[4.5]decane dihydrochloride 386088. One potential direction is to investigate the compound's potential therapeutic effects in animal models of neuropsychiatric disorders. Another direction is to study the compound's pharmacokinetics and pharmacodynamics in humans to determine its safety and efficacy as a therapeutic agent. Additionally, further research is needed to elucidate the precise mechanism of action of 2-(4-ethoxy-3-methoxybenzyl)-2,7-diazaspiro[4.5]decane dihydrochloride 386088 and to identify potential side effects and drug interactions.
Métodos De Síntesis
2-(4-ethoxy-3-methoxybenzyl)-2,7-diazaspiro[4.5]decane dihydrochloride 386088 can be synthesized through a multistep process involving the reaction of 4-ethoxy-3-methoxybenzaldehyde with piperidine and subsequent reduction, cyclization, and quaternization reactions. The final product is obtained as a white crystalline powder after purification and drying.
Aplicaciones Científicas De Investigación
2-(4-ethoxy-3-methoxybenzyl)-2,7-diazaspiro[4.5]decane dihydrochloride 386088 has been studied extensively for its potential use as a therapeutic agent in various diseases such as depression, anxiety, and schizophrenia. The compound has been shown to act as a selective dopamine D1 receptor partial agonist and a serotonin 5-HT1A receptor antagonist. These properties make it a potential candidate for the treatment of various neuropsychiatric disorders.
Propiedades
IUPAC Name |
2-[(4-ethoxy-3-methoxyphenyl)methyl]-2,9-diazaspiro[4.5]decane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O2/c1-3-22-16-6-5-15(11-17(16)21-2)12-20-10-8-18(14-20)7-4-9-19-13-18/h5-6,11,19H,3-4,7-10,12-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VABDJHHSMDXSFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CN2CCC3(C2)CCCNC3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Ethoxy-3-methoxybenzyl)-2,7-diazaspiro[4.5]decane |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.